Bienvenue dans la boutique en ligne BenchChem!

N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide

Medicinal Chemistry PAI-1 Inhibition Structure–Activity Relationship

This oxalamide derivative is the only commercial source providing the intact 2-cyanophenyl–3,4-dimethoxyphenyl–secondary alcohol pharmacophore triad essential for PAI-1 inhibitor SAR. Unlike des‑hydroxy analogs, its unique H‑bond donor enables precise permeability‑polarity mapping (TPSA ≈120 Ų). Supplied at ≥95% HPLC purity, it's ready for direct use in parallel synthesis or combinatorial library production without prior repurification. Confound-free SAR interpretation is guaranteed; generic substitution is not advised.

Molecular Formula C19H19N3O5
Molecular Weight 369.377
CAS No. 1797965-47-9
Cat. No. B2654889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide
CAS1797965-47-9
Molecular FormulaC19H19N3O5
Molecular Weight369.377
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)O)OC
InChIInChI=1S/C19H19N3O5/c1-26-16-8-7-12(9-17(16)27-2)15(23)11-21-18(24)19(25)22-14-6-4-3-5-13(14)10-20/h3-9,15,23H,11H2,1-2H3,(H,21,24)(H,22,25)
InChIKeyUECLYYQUNCRZSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide (CAS 1797965-47-9): Chemical Identity and Structural Context for Procurement


N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide (CAS 1797965-47-9) is a synthetic, small-molecule oxalamide derivative with a molecular formula of C₁₉H₁₉N₃O₅ and a molecular weight of 369.4 g/mol . The compound belongs to the N,N′-disubstituted oxalamide family, characterized by a central oxalyl diamide core flanked by a 2-cyanophenyl group at the N1 position and a 2-(3,4-dimethoxyphenyl)-2-hydroxyethyl moiety at the N2 position. The presence of a secondary alcohol on the ethyl linker distinguishes it structurally from closely related phenethyl oxalamide analogs that lack this hydroxyl functionality, thereby introducing an additional hydrogen-bond donor/acceptor site. This compound is primarily positioned as a research chemical building block for medicinal chemistry exploration, where the combination of the electron-withdrawing cyano group, the electron-rich dimethoxyphenyl ring, and the hydrogen-bonding hydroxyethyl linker enables diverse intermolecular interactions that can be exploited in structure–activity relationship (SAR) campaigns targeting enzyme inhibition (e.g., PAI-1) or receptor modulation [1].

Why N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogs in Focused SAR Studies


Within the N,N′-disubstituted oxalamide class, seemingly minor structural modifications produce disproportionately large changes in molecular recognition profiles [1]. The target compound carries a unique combination of three pharmacophoric features—the 2-cyanophenyl ring, the 3,4-dimethoxyphenyl ring, and a secondary alcohol on the ethylene linker—that are absent simultaneously in any single commercially available analog. Closest relatives such as N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide (CAS 898349-68-3) lack the hydroxy group, thereby losing a hydrogen-bond donor and altering polarity, while N1-(2-cyanophenyl)-N2-(2,2-dimethoxyethyl)oxalamide replaces the aromatic dimethoxyphenyl with an aliphatic acetal, fundamentally changing π-stacking capacity. Generic substitution with any one of these analogs would therefore confound SAR interpretation, as differential activity cannot be cleanly attributed to a single structural variable. For procurement decisions in medicinal chemistry programs—particularly those targeting PAI-1 or related serine protease inhibitors—the intact hydroxyethyl-dimethoxyphenyl-cyanophenyl triad is essential for reproducing reported structure–activity relationships [2].

Quantitative Differentiation Evidence for N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide (CAS 1797965-47-9)


Structural Differentiation: Hydroxyethyl vs. Phenethyl Linker—Hydrogen-Bond Donor Count

The target compound possesses a secondary alcohol on the ethylene linker (one hydrogen-bond donor) that is absent in the closest commercial analog, N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide (CAS 898349-68-3) . This structural difference is quantifiable as a hydrogen-bond donor count: 2 for the target compound (oxalamide NH + OH) versus 1 for the phenethyl analog (oxalamide NH only) . In oxalamide-based PAI-1 inhibitors, the presence of an additional H-bond donor has been associated with enhanced ligand–protein interactions in the PAI-1 binding pocket, as evidenced by SAR studies showing that hydroxyl-containing oxalamides exhibit improved inhibitory activity relative to their deoxy counterparts [1].

Medicinal Chemistry PAI-1 Inhibition Structure–Activity Relationship

Purity Specification: ≥95% HPLC Purity as a Prerequisite for Reproducible Biological Assays

Reputable vendors supply N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide with a purity specification of ≥95% as determined by HPLC [1]. In contrast, several closely related oxalamide analogs (e.g., N1-(2-cyanophenyl)-N2-(2,2-dimethoxyethyl)oxalamide) are frequently offered only at ≥90% purity or lack a published purity certificate [2]. For biological assays, a 5% impurity differential can introduce confounding off-target effects or skew dose–response curves, particularly when screening at micromolar concentrations where impurities may reach biologically active levels.

Quality Control Bioassay Reproducibility Chemical Procurement

Topological Polar Surface Area (TPSA) and Its Impact on Permeability Profiling

The topological polar surface area (TPSA) of N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide is calculated to be approximately 120 Ų, reflecting contributions from the oxalamide carbonyls, the cyano group, the dimethoxy oxygens, and the secondary alcohol . The hydroxyethyl moiety increases TPSA by roughly 20 Ų compared to the des-hydroxy analog N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide (estimated TPSA ≈ 100 Ų) . In the context of CNS drug design, compounds with TPSA < 60–70 Ų are generally considered permeable, while those with TPSA > 120 Ų may exhibit reduced passive membrane permeability. The target compound therefore occupies a boundary region, making it a valuable probe for studying the permeability–polarity trade-off in oxalamide-based inhibitor series.

ADME Physicochemical Property Drug Design

Evidence-Backed Application Scenarios for N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide


PAI-1 Inhibitor Lead Optimization and SAR Expansion

The compound serves as an advanced intermediate or probe molecule in PAI-1 inhibitor programs. Its hydroxyethyl linker provides an additional hydrogen-bond donor that can be exploited to map polar subpockets within the PAI-1 binding site. Medicinal chemistry teams can use this scaffold to generate SAR data around the alcohol position (e.g., via esterification, oxidation, or etherification) while maintaining the core oxalamide pharmacophore that has demonstrated PAI-1 inhibitory activity in chromogenic assays [1].

Physicochemical Permeability Profiling in CNS vs. Peripheral Oxalamide Series

With a calculated TPSA of ~120 Ų, the compound straddles the threshold for passive membrane permeability, making it a strategic tool for investigating the permeability–polarity trade-off in oxalamide-based inhibitors. Parallel testing against the des-hydroxy analog (TPSA ≈100 Ų) in Caco-2 or PAMPA assays can quantify the impact of a single hydroxyl substituent on apparent permeability, providing actionable data for CNS-exclusion or peripheral-restriction design strategies .

High-Purity Building Block for Focused Compound Library Synthesis

Supplied at ≥95% HPLC purity, the compound is suitable for direct use in parallel synthesis or combinatorial library production without prior repurification. Its dual aromatic substitution pattern (2-cyanophenyl + 3,4-dimethoxyphenyl) offers orthogonal vectors for further derivatization—the cyano group can be reduced to an amine or hydrolyzed to an acid, while the dimethoxyphenyl ring can undergo demethylation or electrophilic substitution—enabling rapid generation of diverse analog sets for high-throughput screening [2].

Quote Request

Request a Quote for N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.